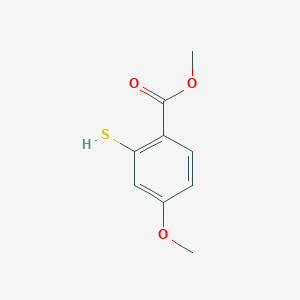

Methyl 2-mercapto-4-methoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester and Thiol Chemistry

Methyl 2-mercapto-4-methoxybenzoate is a derivative of benzoic acid, belonging to the family of benzoate esters. Benzoate esters are widely recognized for their applications in perfumery, as food preservatives, and as precursors in the synthesis of more complex molecules. nih.gov The methyl ester group in the target compound is a common feature in many organic compounds and can be synthesized through the esterification of the corresponding carboxylic acid. chemicalbook.com

The presence of a thiol (-SH) group, also known as a mercapto group, introduces a distinct set of chemical properties. Thiols are the sulfur analogs of alcohols and are known for their strong odors, though this is not always the case. researchgate.net They are generally more acidic than their alcohol counterparts and are highly reactive, readily undergoing oxidation to form disulfides and participating in nucleophilic substitution reactions. cas.cn The thiol group is a key functional group in various biologically active molecules. For instance, derivatives of 2-mercaptobenzothiazole (B37678) have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. bldpharm.comchemicalbook.comnih.gov

The interplay between the electron-donating methoxy (B1213986) group (-OCH₃) at the 4-position and the thiol and methyl ester groups at the 1- and 2-positions, respectively, is expected to influence the electron density distribution within the benzene (B151609) ring, thereby affecting the compound's reactivity and potential as a ligand or bioactive molecule.

Overview of Research Significance and Gaps

The significance of this compound in academic research is currently more potential than realized. Its structural similarity to other researched compounds suggests several avenues for investigation. For example, substituted mercaptobenzoic acids and their esters have been explored for their coordination chemistry and potential applications in materials science. chemicalbook.com Furthermore, various derivatives of mercapto-benzenesulfonamide have been synthesized and screened for antitumor activity. nih.gov

This absence of foundational research presents an opportunity for future studies. A thorough investigation into this compound could involve:

Developing an efficient and scalable synthesis route.

Complete characterization of its physical and chemical properties.

Exploration of its reactivity, particularly at the thiol group.

Screening for potential biological activities, drawing inspiration from the known properties of related mercapto and benzoate compounds.

The following table summarizes some of the key properties of this compound and a related compound for contextual comparison.

| Property | This compound | Methyl 2-methoxybenzoate |

| CAS Number | 104795-56-4 bldpharm.com | 606-45-1 chemicalbook.com |

| Molecular Formula | C₉H₁₀O₃S | C₉H₁₀O₃ |

| Molecular Weight | 198.24 g/mol | 166.17 g/mol chemicalbook.com |

| Boiling Point | Not available | 248 °C (lit.) chemicalbook.com |

| Density | Not available | 1.157 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index | Not available | n20/D 1.534 (lit.) chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 4-methoxy-2-sulfanylbenzoate |

InChI |

InChI=1S/C9H10O3S/c1-11-6-3-4-7(8(13)5-6)9(10)12-2/h3-5,13H,1-2H3 |

InChI Key |

KRYZSGFIWDXDCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for Methyl 2-Mercapto-4-Methoxybenzoate

Direct synthesis focuses on the final steps of forming the target compound, typically involving the formation of the ester and the introduction of the thiol group.

The final step in one common synthetic route is the esterification of 2-mercapto-4-methoxybenzoic acid. This reaction is typically an acid-catalyzed process known as Fischer-Speier esterification. masterorganicchemistry.comyoutube.com In this equilibrium-driven reaction, the carboxylic acid reacts with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to form the methyl ester and water. masterorganicchemistry.comtcu.edu

To achieve a high yield, the equilibrium must be shifted towards the products. tcu.edu This is commonly accomplished by using a large excess of the alcohol (methanol) and sometimes by removing the water that is formed during the reaction. masterorganicchemistry.comtcu.edu

Table 1: General Conditions for Fischer-Speier Esterification

| Reactants | Catalyst | Key Conditions | Product |

| Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Excess alcohol, Heat | Ester, Water |

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps follows, ultimately leading to the formation of the ester and regeneration of the acid catalyst. masterorganicchemistry.com

Introducing the mercapto (-SH) group onto the aromatic ring is a critical step. One effective method involves the cleavage of a protecting group from a sulfur-containing precursor. For instance, a method analogous to the synthesis of similar compounds involves the use of a [(dimethylamino)carbonylthio] group as a protected form of the thiol. prepchem.com This protected intermediate can be treated with a reagent like sodium methoxide (B1231860) in methanol. The reaction cleaves the protecting group, yielding the free thiol. prepchem.com

Another general strategy for introducing sulfur-containing functional groups onto an aromatic ring starts with a different precursor, such as a halogenated benzoic acid. For example, p-chlorobenzoic acid can be reacted with thiourea (B124793) in the presence of a catalyst to form an intermediate that, upon hydrolysis with a base like sodium hydroxide (B78521), yields the corresponding mercaptobenzoic acid. guidechem.com A similar approach has been patented for the synthesis of 4-mercaptobenzoate from 4-chloro-benzoic acid by first reacting it with sodium methyl mercaptide to form 4-methylthio-benzoic acid, which is subsequently converted to the mercapto derivative. google.com

The synthesis of this compound requires precise control over the placement of the functional groups, a concept known as regioselectivity. The goal is to ensure the mercapto group is at position 2 and the methoxy (B1213986) group is at position 4 relative to the carboxylate group.

Achieving this regioselectivity depends on the chosen synthetic route and the directing effects of the substituents already present on the benzene (B151609) ring. For example, starting with 4-methoxybenzoic acid, the methoxy group, being an ortho-, para-director, would favor substitution at the ortho position (C2). The challenge lies in introducing the mercapto group specifically at this position. This can be achieved through methods like directed ortho-metalation or by using starting materials where the desired substitution pattern is already established. rsc.orgnih.gov The synthesis of related thiazoles has also demonstrated the importance of base-promoted regioselective cyclization reactions, highlighting how reaction conditions can control the final arrangement of substituents. rsc.org

Synthesis of Precursors and Intermediates

A common starting point for the synthesis is a substituted benzoic acid. nih.gov For example, the synthesis can begin with 4-bromobenzoic acid. rsc.org This starting material can undergo a series of reactions to introduce the necessary functional groups.

A typical sequence might involve:

Introduction of a second functional group that will later be converted to the mercapto group.

Introduction of the methoxy group.

Conversion of the second functional group to the mercapto group.

Esterification of the carboxylic acid.

Table 2: Example Precursor Synthesis from 4-Bromobenzoic Acid

| Step | Reaction | Purpose |

| 1 | Chlorosulfonylation | Introduces a -SO₂Cl group, a precursor to the mercapto group. rsc.org |

| 2 | Reduction | Converts the sulfonyl chloride to a mercapto group. rsc.org |

| 3 | Esterification | Converts the resulting mercaptobenzoic acid to its methyl ester. rsc.org |

The introduction of the methoxy and mercapto groups onto the precursor molecules is a cornerstone of the synthesis.

The methoxy group is often introduced via a Williamson ether synthesis. This involves the methylation of a corresponding hydroxy-substituted precursor. For example, a compound like methyl 3-hydroxy-4-iodobenzoate can be reacted with a methylating agent such as iodomethane (B122720) (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) to yield methyl 4-iodo-3-methoxybenzoate. rsc.org

The mercapto group can be introduced through various methods. One approach involves the conversion of a sulfonyl chloride group. For instance, 4-bromo-3-(chlorosulfonyl)benzoic acid can be reduced using a reagent like triphenylphosphine (B44618) (PPh₃) to yield 4-bromo-3-mercaptobenzoic acid. rsc.org Alternatively, as mentioned previously, a protected thiol can be introduced and later deprotected. A procedure for a related compound involves reacting a precursor with methanolic sodium methoxide to reveal the mercapto group. prepchem.com This step is crucial for creating the final thiol functionality.

Examples of Precursor Synthesis in Multistep Pathways

The synthesis of this compound typically involves the initial preparation of a substituted benzoic acid precursor, which is then subjected to further modifications. A common strategy involves the synthesis of 2-mercapto-4-methoxybenzoic acid, which can then be esterified to yield the target compound.

One illustrative pathway begins with 4-methoxysalicylic acid. This starting material can be reacted with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine in a solvent such as methylene (B1212753) chloride. The resulting intermediate is then treated with sodium hydroxide in methanol to yield 4-methoxy-2-methoxy benzoic acid. google.com This precursor can then be further transformed to introduce the thiol group.

Another relevant precursor synthesis is that of 4-mercaptobenzoic acid. A common industrial method involves the reaction of p-chlorobenzoic acid with thiourea in ethanol, catalyzed by iodine. The resulting intermediate is then hydrolyzed with a strong base like sodium hydroxide to yield 4-mercaptobenzoic acid. nih.gov While this produces the 4-mercapto isomer, similar strategies can be adapted for the synthesis of the 2-mercapto isomer from the corresponding halogenated benzoic acid.

A further example involves the synthesis of 4-methylthio-benzoic acid from 4-chloro-benzoic acid and sodium methyl mercaptide in DMF, followed by acidification. google.com This methylthio-substituted benzoic acid can then undergo further reactions to be converted to the desired mercapto- and methoxy-substituted benzoic acid.

The following table summarizes key precursor synthetic strategies:

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| 4-Methoxysalicylic acid | Chloromethyl methyl ether, N,N-diisopropylethylamine, NaOH | 4-Methoxy-2-methoxy benzoic acid | google.com |

| p-Chlorobenzoic acid | Thiourea, Iodine, NaOH | 4-Mercaptobenzoic acid | nih.gov |

| 4-Chloro-benzoic acid | Sodium methyl mercaptide, DMF, HCl | 4-Methylthio-benzoic acid | google.com |

Derivatization and Functionalization Reactions

Once this compound is synthesized, its structure allows for a variety of chemical modifications at three key positions: the nucleophilic thiol group, the electrophilic ester group, and the aromatic ring.

Modifications at the Thiol Group

The thiol group is a primary site for functionalization due to its nucleophilicity. Alkylation is a common modification. For instance, the thiol can react with various alkyl halides in the presence of a base to form the corresponding thioether. A general procedure for the alkylation of hydroxypyrones using alkyl halides and potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at room temperature has been described, which can be conceptually applied to the thiol group of this compound. jcsp.org.pk The reaction of heterocyclic thiols with methanol under acidic conditions to yield S-methylated products also provides a relevant example of modifying the thiol group. sigmaaldrich.com

The following table illustrates potential alkylation reactions at the thiol group:

| Reagent | Product Type | General Conditions | Reference |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Thioether | Base (e.g., K₂CO₃, KOH) in a polar aprotic solvent (e.g., DMF, DMSO) | jcsp.org.pk |

| Methanol | Methyl Thioether | Acidic conditions (e.g., H₂SO₄) | sigmaaldrich.com |

Modifications at the Ester Group

The methyl ester group of the target compound can be readily modified, most commonly through hydrolysis to the corresponding carboxylic acid. This reaction can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). chemspider.comresearchgate.net The reaction typically proceeds to completion, yielding the sodium salt of the carboxylic acid, which can then be neutralized with a strong acid to afford the free carboxylic acid, 2-mercapto-4-methoxybenzoic acid. For example, a general procedure for the hydrolysis of a methyl benzoate (B1203000) derivative involves refluxing with NaOH in a mixture of water and methanol. chemspider.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. tcu.edu It requires heating the ester in the presence of a strong acid catalyst and a large excess of water.

The table below outlines the conditions for ester hydrolysis:

| Reaction | Reagents | Product | Reference |

| Basic Hydrolysis (Saponification) | NaOH (aq) or KOH (aq), Heat | 2-Mercapto-4-methoxybenzoic acid salt | chemspider.comresearchgate.net |

| Acidic Hydrolysis | H₂O, Strong Acid Catalyst (e.g., H₂SO₄), Heat | 2-Mercapto-4-methoxybenzoic acid | tcu.edu |

Aromatic Ring Functionalization

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing methoxy and mercapto/ester groups. The methoxy group is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. The thiol group's directing effect can be complex.

Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. google.comgoogle.com For example, the nitration of 4-alkoxybenzoic acids can be performed using 40-80% nitric acid at elevated temperatures. google.com The nitration of 4-methoxyacetanilide, a related structure, occurs at the 2-position.

Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide, or with N-bromosuccinimide (NBS) for side-chain bromination in the presence of a radical initiator. google.comwordpress.com The bromination of methyl 4-methyl-3-methoxybenzoate with NBS in chlorobenzene (B131634) or ethyl acetate (B1210297) is a known procedure. google.com

The following table summarizes potential aromatic ring functionalization reactions:

| Reaction | Reagents | Potential Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | google.comgoogle.com |

| Bromination | Br₂, FeBr₃ or NBS, Initiator | Bromo-substituted derivative | google.comwordpress.com |

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For "Methyl 2-mercapto-4-methoxybenzoate," ¹H and ¹³C NMR are fundamental for confirming the arrangement of protons and carbon atoms, respectively.

While specific experimental data for this compound is not widely available in the reviewed literature, the expected spectral features can be predicted by analyzing data from structurally similar compounds such as methyl 2-methoxybenzoate, methyl 4-methoxybenzoate (B1229959), and other substituted benzoates.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the ester methyl protons, and the thiol proton. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing ester group, as well as the thiol substituent.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The thiol (-SH) proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 6.5 - 7.8 | Multiplet | - |

| Thiol (-SH) | 3.0 - 4.5 | Singlet (broad) | - |

| Methoxy (-OCH₃) | ~3.8 | Singlet | - |

| Ester (-COOCH₃) | ~3.9 | Singlet | - |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in different chemical environments. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum (165-175 ppm). The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy, mercapto, and methyl ester substituents. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 166 - 170 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-S | 115 - 125 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

| Methoxy (-OCH₃) | 55 - 56 |

| Ester (-COOCH₃) | 51 - 53 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for the unambiguous assignment of all proton and carbon signals.

HSQC correlates directly bonded ¹H and ¹³C nuclei. rsc.org This would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments of the methoxy and methyl ester groups. rsc.org

HMBC shows correlations between protons and carbons that are two or three bonds away. nist.gov This technique would be crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the methoxy protons to the aromatic carbon at position 4, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring. nist.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. Analysis of related molecules like methyl 2-hydroxybenzoate and methyl benzoate (B1203000) allows for the prediction of these characteristic frequencies. docbrown.infosigmaaldrich.com

A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group, typically in the region of 1700-1725 cm⁻¹. The S-H (thiol) stretching vibration is generally weak and appears around 2550-2600 cm⁻¹. The C-O stretching vibrations for the ester and ether linkages would result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 2960 | Medium |

| S-H stretch | 2550 - 2600 | Weak |

| C=O stretch (ester) | 1700 - 1725 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-O stretch (ester & ether) | 1000 - 1300 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. The S-H and C-S stretching bands, which are often weak in IR spectra, can be more prominent in Raman spectra. For aromatic thiols, the S-H stretching vibration typically appears in the 2500-2600 cm⁻¹ region. Furthermore, the aromatic ring vibrations would give rise to characteristic signals.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful application that could be utilized. In SERS, the Raman signal of molecules adsorbed on a nanostructured metal surface is greatly enhanced. This technique is particularly effective for studying thiol-containing compounds like 4-mercaptobenzoic acid, as the thiol group has a strong affinity for metal surfaces like gold or silver. wiredchemist.comchemicalbook.com SERS could provide detailed information about the orientation and interaction of this compound on such surfaces.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

In the context of "this compound," the benzene ring and its substituents—the methoxy, mercapto, and methyl ester groups—constitute the chromophoric system. The UV-Vis spectrum of a related compound, 2-mercaptobenzothiazole (B37678), shows absorption maxima that are influenced by the solvent environment. nist.gov Similarly, the electronic absorption spectrum of "this compound" would be expected to exhibit characteristic bands. For instance, studies on similar phenolic compounds show distinct absorption patterns in the UV-Vis range. researchgate.net The specific wavelengths of maximum absorbance (λmax) for "this compound" would provide insights into the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. researchgate.net It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule, which is a significant advantage over low-resolution mass spectrometry. nih.gov For "this compound" (C9H10O3S), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. measurlabs.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C9H10O3S |

| Theoretical Exact Mass | 198.0351 g/mol |

| Expected Experimental Mass (HRMS) | ~198.0351 ± 0.0005 g/mol |

Note: The expected experimental mass is an illustrative value and would be determined in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase. youtube.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. youtube.com The resulting mass spectrum provides a "fingerprint" of the molecule, aiding in its identification. researchgate.netescholarship.org

The analysis of "this compound" by GC-MS would involve its injection into the GC, where it would travel through the column at a specific retention time. Upon entering the mass spectrometer, it would undergo ionization, typically by electron ionization (EI), leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is predictable and provides structural information. For example, the fragmentation of related benzoate esters often involves the loss of the methoxy group (-OCH3) or the entire ester group (-COOCH3). docbrown.info The presence of a sulfur atom would also lead to characteristic fragmentation pathways. nih.gov

Table 2: Potential Fragment Ions in the GC-MS of this compound

| m/z | Possible Fragment Ion |

| 198 | [M]+ (Molecular Ion) |

| 167 | [M - OCH3]+ |

| 139 | [M - COOCH3]+ |

| 124 | [M - COOCH3 - CH3]+ |

Note: These are hypothetical fragment ions based on common fragmentation patterns of similar compounds.

Elemental Analysis (CHNS)

Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. researchgate.netthermofisher.com The sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2, and SO2) are separated and quantified by a detector. thermofisher.comthermofisher.com

For "this compound," elemental analysis provides a direct measure of its elemental composition, which can be compared to the theoretical values calculated from its molecular formula (C9H10O3S). This comparison is a fundamental method for verifying the purity and identity of a synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 54.53 |

| Hydrogen (H) | 5.08 |

| Oxygen (O) | 24.21 |

| Sulfur (S) | 16.17 |

Note: The percentages are calculated based on the molecular formula C9H10O3S and the atomic masses of the elements.

Chemical Reactivity and Reaction Mechanisms

Mechanisms of Substitution Reactions

Substitution reactions for this molecule can occur at the aromatic ring or at the ester group. The feasibility and mechanism of these reactions are highly dependent on the reaction conditions and the nature of the attacking reagent.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

In the case of Methyl 2-mercapto-4-methoxybenzoate, the benzene (B151609) ring is substituted with two electron-donating groups (methoxy and thiol) and one electron-withdrawing group (the ester). The electron-donating groups tend to deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions on the unsubstituted carbons of the benzene ring are generally unfavorable under standard conditions. For an SNAr reaction to occur, a good leaving group, such as a halide, would typically need to be present on the ring, and even then, the reaction would be sluggish due to the presence of the electron-donating groups.

| Factor | Effect on SNAr Reactivity of this compound |

| Electron-Withdrawing Group (EWG) | The methyl ester group is an EWG but is not optimally positioned to activate the entire ring for SNAr. |

| Electron-Donating Groups (EDG) | The methoxy (B1213986) (-OCH3) and thiol (-SH) groups are EDGs, which increase electron density on the ring and disfavor nucleophilic attack. |

| Leaving Group | The parent molecule lacks a suitable leaving group (like a halogen) for a typical SNAr reaction. |

| Overall Predicted Reactivity | Low. The molecule is not well-suited for SNAr reactions without modification. |

The ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to yield 2-mercapto-4-methoxybenzoic acid and methanol (B129727).

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Catalyzed (Saponification) Hydrolysis: This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The general mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

| Reaction | Catalyst | Nucleophile | Products |

| Ester Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Water (H₂O) | 2-mercapto-4-methoxybenzoic acid and Methanol |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Alcohol (R'OH) | This compound and a new alcohol (R'OH) |

Reactions Involving the Thiol Group

The thiol group (-SH) is a highly reactive functional group, making it a focal point for many of the chemical transformations of this compound.

Thiols are susceptible to oxidation, and the resulting product depends on the oxidant used and the reaction conditions.

To Disulfides: Mild oxidizing agents, such as iodine (I₂) or air, can oxidize the thiol to a disulfide, forming a dimer.

To Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents, like hydrogen peroxide (H₂O₂), peroxy acids, or potassium permanganate (B83412) (KMnO₄), can lead to further oxidation to sulfenic acid, sulfinic acid, and ultimately to the most stable sulfonic acid.

The thiol group is nucleophilic, especially in its deprotonated thiolate form (-S⁻). This makes it readily susceptible to alkylation by reacting with alkyl halides or other electrophilic alkylating agents. This S-alkylation reaction is a common and efficient way to modify the thiol group. The reaction typically proceeds via an SN2 mechanism.

Thiol-ene "click" chemistry is a powerful and efficient method for forming carbon-sulfur bonds. This reaction involves the addition of a thiol across a double bond (an ene). The reaction can be initiated either by radicals (using a photoinitiator and UV light) or by a base. Given the presence of the thiol group, this compound is a suitable candidate for participating in thiol-ene reactions, allowing for its conjugation to polymers and other molecules containing alkene functionalities.

| Reaction Type | Reagent(s) | Product Functional Group |

| Mild Oxidation | I₂, Air (O₂) | Disulfide (-S-S-) |

| Strong Oxidation | H₂O₂, KMnO₄, Peroxy acids | Sulfonic Acid (-SO₃H) |

| Alkylation | Alkyl halide (R-X) | Thioether (-S-R) |

| Thiol-Ene Reaction | Alkene (R-CH=CH₂) + Initiator | Thioether (-S-CH₂-CH₂-R) |

Reactivity of the Methoxy Group

The methoxy group at the C-4 position significantly influences the molecule's chemical behavior, primarily through demethylation reactions and its electronic effect on the aromatic system.

The conversion of the methoxy group (-OCH₃) to a hydroxyl group (-OH) is a common and important transformation in organic synthesis. This process, known as demethylation or ether cleavage, typically requires harsh reaction conditions due to the stability of the aryl methyl ether linkage. sigmaaldrich.com The resulting phenolic compound may be a synthetic target or an intermediate for further functionalization. Several reagents are effective for the demethylation of aryl methyl ethers, and their mechanisms generally involve the protonation of the ether oxygen or coordination with a Lewis acid, followed by nucleophilic attack on the methyl group.

Common demethylation agents include strong Brønsted acids and Lewis acids.

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. As a strong Lewis acid, the boron atom is attacked by the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2 mechanism to yield bromomethane (B36050) and an alkoxydibromoborane intermediate. This intermediate is then hydrolyzed during aqueous workup to give the final phenol.

Aluminum Chloride (AlCl₃): Similar to BBr₃, AlCl₃ is a strong Lewis acid that can facilitate demethylation. The reaction may require heating, and the choice of solvent can be critical to its success. researchgate.net

Strong Mineral Acids (HBr, HI): Concentrated hydrobromic or hydroiodic acid can cleave aryl ethers at high temperatures. The reaction begins with the protonation of the ether oxygen, making it a better leaving group. The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group to produce methyl halide and the phenol. The use of phase-transfer catalysts like Aliquat-336 can accelerate the reaction rate when using reagents like HBr. acs.org

Lithium Chloride in DMF: A system of lithium chloride (LiCl) in N,N-dimethylformamide (DMF) has been developed as a method for the selective cleavage of aryl methyl ethers, which can be enhanced by microwave irradiation. sigmaaldrich.com

Table of Common Demethylation Reagents for Aryl Methyl Ethers

| Reagent(s) | General Conditions | Mechanism Type | Reference(s) |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Low temperature (-78°C to RT) in an inert solvent like CH₂Cl₂ | Lewis Acid-Promoted Nucleophilic Substitution | |

| Aluminum Chloride (AlCl₃) | Heating in a solvent such as CH₂Cl₂ or acetonitrile | Lewis Acid-Promoted Nucleophilic Substitution | researchgate.net |

| Hydrobromic Acid (47% HBr) | High temperature (reflux), often with acetic acid as a co-solvent | Brønsted Acid-Promoted Nucleophilic Substitution | |

| Sodium Thioethoxide (C₂H₅SNa) | Reflux in a solvent like DMF | Nucleophilic Demethylation | researchgate.net |

| Lithium Chloride (LiCl) in DMF | High temperature or microwave irradiation | Salt-Assisted Nucleophilic Demethylation | sigmaaldrich.com |

The methoxy group is a powerful electron-donating group due to resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group. researchgate.net This effect makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution.

Cyclization and Ring-Closure Reactions

The arrangement of the thiol and ester groups in an ortho relationship on the benzene ring makes this compound a prime candidate for intramolecular cyclization reactions to form various sulfur-containing heterocyclic systems. When the nucleophile (the thiol group) and an electrophile are part of the same molecule, ring-closure reactions can occur, often favored when forming stable 5- or 6-membered rings. masterorganicchemistry.com

The parent compound, methyl 2-mercaptobenzoate (also known as methyl thiosalicylate), is a known precursor for several important heterocyclic structures. sigmaaldrich.comsigmaaldrich.com By analogy, this compound would be expected to undergo similar transformations to yield the corresponding methoxy-substituted derivatives.

Key cyclization reactions include:

Synthesis of Thioxanthones: One of the most important applications of 2-mercaptobenzoic acid and its esters is in the synthesis of thioxanthones. sigmaaldrich.comsigmaaldrich.com This can be achieved through a condensation reaction with a suitable aromatic partner, often under acidic conditions, leading to an intramolecular electrophilic acylation (a form of Friedel-Crafts reaction) to close the central ring. Modern methods have also been developed for thioxanthone synthesis using precursors like thioureas. acs.org

Synthesis of Benzisothiazolones and Benzothiophenes: The thiol group can react with various electrophiles to initiate cyclization. For example, reaction with an oxidizing agent in the presence of an amine can lead to benzisothiazolone derivatives. sigmaaldrich.com Alternatively, reaction with α-halocarbonyl compounds can lead to S-alkylation, followed by an intramolecular condensation to form substituted benzo[b]thiophenes. researchgate.net

Table of Potential Cyclization Reactions

| Resulting Heterocycle | General Reaction Type | Key Precursor Motif | Reference(s) |

|---|---|---|---|

| Thioxanthone | Intramolecular Electrophilic Acylation | 2-Mercaptobenzoic acid/ester | sigmaaldrich.com, sigmaaldrich.com |

| Benzisothiazolone | Oxidative Cyclization | 2-Mercaptobenzoic acid/ester | sigmaaldrich.com |

| Benzo[b]thiophene | S-Alkylation followed by Intramolecular Condensation | 2-Mercaptobenzoic acid | researchgate.net, researchgate.net |

| Thioindigo | Dimerization/Cyclization | Thiosalicylic acid (2-Mercaptobenzoic acid) | researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations would provide fundamental information about the stability and properties of Methyl 2-mercapto-4-methoxybenzoate.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometry optimization is a computational process that finds the minimum energy structure of a molecule. For a flexible molecule like this compound, which has rotatable bonds (e.g., C-S, C-O, C-C), this process is more complex.

Conformational analysis would be performed to explore the potential energy surface of the molecule by systematically rotating key dihedral angles. lumenlearning.com This would identify various low-energy conformers (stable isomers that can be interconverted by rotation about single bonds) and the transition states that separate them. The results would reveal the most likely shapes the molecule adopts and the energy barriers between them. A study on related methyl glycoside benzoates demonstrated the use of molecular mechanics and DFT to perform a global conformational search, highlighting that even conformations with higher calculated energies can exist in the solid state. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Example)

| Parameter | Bond/Angle | Calculated Value (Example) |

| Bond Length | C-S | 1.78 Å |

| C-O (methoxy) | 1.36 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle | C-S-H | 96.5° |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angle | C-C-S-H | ~0° or ~180° |

Note: This table is purely illustrative to show what kind of data would be generated.

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. thaiscience.info A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. thaiscience.info This analysis helps in understanding the charge transfer that can occur within the molecule. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties (Example)

| Property | Value (Example) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: This table is purely illustrative.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue shows regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate, near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, as well as the sulfur atom, making these the probable sites for electrophilic interaction. Positive regions would be expected around the hydrogen atoms, particularly the thiol hydrogen.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure concept. wikipedia.orgwisc.edu

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Example)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (S) | σ(C-C_ring) | 5.2 |

| LP (O_methoxy) | σ(C_ring-C_ring) | 4.8 |

| π (C=C_ring) | π*(C=C_ring) | 20.5 |

Note: This table is purely illustrative. LP denotes a lone pair.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra (like UV-Vis). nih.govresearchgate.net TD-DFT calculations would determine the energies of the lowest electronic transitions for this compound. This would identify the wavelengths of light the molecule absorbs (λmax) and the nature of these transitions (e.g., π → π* or n → π*), providing insight into its color and photostability. researchgate.net

Theoretical Spectroscopic Data Simulation

Computational methods are widely used to simulate various types of spectra. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. dntb.gov.uaresearchgate.net Comparing these simulated spectra with experimental data is a critical step in confirming the structure of a synthesized compound and allows for a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretches, bends, torsions). For a related compound, 2-Hydroxy-4-Methoxybenzophenone, DFT was used to perform a conformational analysis and reassign vibrational frequencies based on normal coordinate analysis. nih.gov

Simulated NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict NMR chemical shifts, aiding in spectral assignment and structural confirmation. The Gauge-Invariant Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. vub.be This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties.

The GIAO method, typically employed within a Density Functional Theory (DFT) framework, calculates the isotropic magnetic shielding values for each nucleus. mdpi.comepa.gov These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, commonly Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included. researchgate.net

For this compound, a GIAO calculation would provide predicted ¹H and ¹³C chemical shifts. The aromatic protons and carbons would be influenced by the electronic effects of the three substituents: the electron-donating mercapto (-SH) and methoxy (-OCH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group. The interplay of resonance and inductive effects would determine the final chemical shifts. For instance, the ortho/para directing nature of the -SH and -OCH₃ groups would increase electron density at specific ring positions, leading to upfield shifts (lower δ values) for the attached carbons and protons compared to benzene (B151609). Conversely, the meta-directing -COOCH₃ group would decrease electron density, particularly at the ortho and para positions relative to itself.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using the GIAO Method.

This table represents the type of data obtained from a GIAO calculation. Actual values would require a specific DFT computation.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 168.5 | Ar-H3 | 6.85 |

| C1 (C-COOCH₃) | 120.0 | Ar-H5 | 6.70 |

| C2 (C-SH) | 135.0 | Ar-H6 | 7.80 |

| C3 | 115.0 | -OCH₃ (ring) | 3.85 |

| C4 (C-OCH₃) | 160.0 | -OCH₃ (ester) | 3.90 |

| C5 | 110.0 | -SH | 3.50 |

| C6 | 130.0 | ||

| -OCH₃ (ring) | 55.8 | ||

| -OCH₃ (ester) | 52.5 |

Simulated Vibrational Frequencies (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations are routinely used to compute harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of a molecule. q-chem.comuit.no This analysis helps in the assignment of experimental spectra, providing a detailed picture of the molecule's vibrational landscape. spectroscopyonline.com

For this compound, a frequency calculation would yield a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity (for IR) or activity (for Raman). Key characteristic vibrations would include:

S-H Stretch: A weak to medium intensity band typically found around 2550-2600 cm⁻¹.

C=O Stretch: A very strong IR absorption band, expected in the range of 1700-1730 cm⁻¹ for an aromatic ester.

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands associated with the ester and ether linkages, typically appearing in the 1000-1300 cm⁻¹ region.

Aromatic C-H Bends: Out-of-plane (OOP) bending modes below 900 cm⁻¹ are often characteristic of the substitution pattern on the benzene ring.

Table 2: Representative Predicted Vibrational Frequencies for this compound from a DFT Calculation.

This table illustrates the expected primary vibrational modes. A full calculation provides frequencies for all 3N-6 vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch (if dimer) | ~3000 | Broad, Strong | Weak |

| Aromatic C-H Stretch | 3050-3150 | Medium | Strong |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2980 | Medium | Medium |

| S-H Stretch | 2570 | Weak-Medium | Strong |

| C=O Stretch (Ester) | 1715 | Very Strong | Medium |

| Aromatic C=C Stretch | 1590, 1500, 1460 | Strong-Medium | Strong-Medium |

| C-O-C Asymmetric Stretch (Ether) | 1250 | Strong | Medium |

| C-O Stretch (Ester) | 1150 | Strong | Weak |

| Aromatic C-H OOP Bend | 800-880 | Strong | Weak |

Reactivity Descriptors from Conceptual DFT

Electronic Chemical Potential (μ) and Electronegativity (χ)

The electronic chemical potential (μ) measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity (χ). A higher chemical potential (less negative value) indicates a greater tendency to donate electrons. It is approximated using the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2 χ = -μ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η) and Global Softness (S)

Chemical hardness (η) is a measure of the resistance to a change in electron configuration. A large HOMO-LUMO gap is indicative of a hard molecule, which is typically less reactive. Softness (S) is the reciprocal of hardness and represents the molecule's polarizability. η = (E_LUMO - E_HOMO) / 2 S = 1 / (2η)

Electrophilicity Index (ω)

The global electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It quantifies the electrophilic character of a molecule. ω = μ² / (2η) = χ² / (2η)

Table 3: Illustrative Conceptual DFT Reactivity Descriptors.

Values are based on typical ranges for substituted aromatic compounds and serve as an example.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| E_HOMO | - | -6.5 |

| E_LUMO | - | -1.5 |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 |

| Electronegativity (χ) | -μ | 4.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 |

| Global Softness (S) | 1 / (2η) | 0.2 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For this compound, several reactions could be studied, such as the oxidation of the thiol group or the hydrolysis of the ester. youtube.comnih.gov For example, in a base-catalyzed hydrolysis of the ester, the reaction would proceed via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org A computational analysis would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant (ester + hydroxide) and the tetrahedral intermediate.

Transition State Search: Employing algorithms (e.g., QST2/QST3 or eigenvector following) to locate the transition state structure connecting the reactant and the intermediate.

Frequency Calculation: Performing a vibrational frequency calculation on the located TS. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-O bond being formed as the C=O bond breaks).

Energy Profile: Calculating the relative energies of the reactant, transition state, and intermediate to determine the activation energy (Eₐ = E_TS - E_reactant).

This type of analysis provides a step-by-step molecular movie of the reaction, revealing bond-making and bond-breaking processes and quantifying the energetic barriers that govern the reaction's feasibility and speed. nih.gov

Role As Synthetic Intermediate and Precursor in Organic Synthesis

Precursor for Heterocyclic Compounds

Heterocyclic compounds are a major class of organic molecules that contain atoms of at least two different elements in their rings. They are of immense interest due to their widespread presence in natural products and their diverse applications in medicine and materials science. Methyl 2-mercapto-4-methoxybenzoate is a key starting material for the synthesis of several important classes of heterocyclic compounds.

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis of quinazolinone derivatives often involves the cyclocondensation of an anthranilic acid derivative with a suitable reagent. nih.gov While direct synthesis from this compound is not the primary route, its structural motifs are incorporated into more complex quinazolinone structures. For instance, 2-mercapto-4(3H)-quinazolinone, a related compound, is a key intermediate in the synthesis of various substituted quinazolinones. nih.govsigmaaldrich.com The synthesis of these derivatives often involves reacting the 2-mercapto group with various electrophiles to introduce diverse functionalities. nih.gov

| Starting Material | Reagent | Product Class | Significance |

| 5-Fluoroanthranilic acid | Arylisothiocyanate | 2-Sulfanylquinazolin-4(3H)-one derivatives | Potential multi-kinase inhibitors for cancer therapy nih.gov |

| 2-Amino-3-methoxybenzoic acid | 4-Isothiocyanatobenzenesulfonamide | Sulfonamide-bearing quinazolinone derivatives | Anticancer and apoptosis inducers nih.gov |

| Anthranilic acid | Furylacryloyl chloride | 2-[(E)-2-furan-2-yl-vinyl]benzo[d]- rsc.orgfrontiersin.orgoxazin-4-one | Precursor for various quinazolin-4-one derivatives ptfarm.pl |

| 3,5-Dimethoxyaniline | Oxalyl chloride, then aqueous ammonia | 2-Amino-4,6-dimethoxybenzamide | Intermediate for quinazolin-4(3H)-one derivatives nih.gov |

This table showcases various synthetic routes to quinazolinone derivatives, highlighting the diversity of starting materials and reagents used to achieve these important heterocyclic structures.

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This class of compounds is of significant interest due to its wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties. frontiersin.orgnih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes, often involving the cyclization of hydrazides or related compounds. rsc.orgresearchgate.net this compound can serve as a precursor to intermediates that are then used to construct the 1,2,4-triazole ring. The mercapto group can be a key reactive site for building the heterocyclic system. nih.gov

For example, the synthesis of 3-mercapto-4-methyl-4H-1,2,4-triazole highlights the formation of the triazole ring with a mercapto substituent, a feature that can be derived from precursors like this compound. a2bchem.com The presence of the mercapto group allows for further functionalization of the triazole ring. a2bchem.com

| Synthetic Strategy | Key Intermediates/Reagents | Resulting 1,2,4-Triazole Derivative | Key Features |

| Annulation of nitriles with hydrazines | Nitriles, Hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | Base-mediated, efficient synthesis rsc.org |

| Cyclization of hydrazones | Hydrazones, Amines | 1,2,4-Triazole scaffold | Metal-free, aerobic oxidative conditions isres.org |

| Reaction of hydrazide with isothiocyanates | Nalidixic acid hydrazide, Isothiocyanates | Mercapto- and alkylthio-1,2,4-triazole derivatives | Potential antibacterial and antioxidant agents nih.gov |

| Cyclization of thiosemicarbazide (B42300) derivative | Cyclopropane dicarboxylic acid thiosemicarbazide | 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl) cyclopropane | Alkaline medium cyclization nih.gov |

This table illustrates diverse methods for synthesizing 1,2,4-triazole derivatives, emphasizing the variety of precursors and reaction conditions that can be employed.

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are known to exhibit a range of biological activities and are used in pharmaceuticals and agrochemicals. nih.gov The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides with various reagents. nih.gov The "N-C-S" linkage within the thiadiazole ring is a key feature, and the mercapto group of this compound can be a source for this sulfur atom in the formation of certain thiadiazole derivatives. researchgate.net

The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) is a common strategy to produce a variety of derivatives. mdpi.com This highlights the importance of the mercapto group as a handle for introducing chemical diversity.

| Starting Material | Reagent | Product Class | Synthetic Approach |

| 1,1-Cyclopropane dicarboxylic acid | Thiosemicarbazide, Phosphorous oxychloride | 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane | Cyclization reaction nih.gov |

| Thioamides | Vanadium-dependent haloperoxidases | 1,2,4-Thiadiazoles | Enzymatic oxidative dimerization nih.gov |

| Thiosemicarbazide | Carboxylic acids, Dehydrating agents | 5-Substituted 2-amino-thiadiazoles | Acylation followed by dehydration nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Methoxybenzoyl chloride | Methoxybenzamide derivatives containing a thiadiazolyl group | Nucleophilic substitution researchgate.net |

This table outlines several synthetic pathways to thiadiazole derivatives, showcasing the versatility of starting materials and the different types of cyclization and functionalization reactions involved.

Building Block for Complex Molecules

Beyond its role as a precursor to simple heterocyclic systems, this compound can also serve as a fundamental building block for the construction of more complex molecular architectures. nih.gov The presence of multiple reactive sites allows for its incorporation into larger molecules through a sequence of reactions, where each functional group is addressed in a controlled manner. This step-wise approach enables the synthesis of intricate structures with well-defined stereochemistry and functionality.

Intermediate in Multi-Step Total Synthesis

In the context of total synthesis, where the goal is to create a complex natural product from simple, commercially available starting materials, intermediates like this compound play a critical role. scribd.comtruman.edu It can be introduced at an early stage of a synthetic sequence and then elaborated through a series of chemical transformations to ultimately yield the target molecule. Its structural features can be strategically utilized to control the outcome of key bond-forming reactions later in the synthesis. nih.govnih.gov

Advanced Applications in Chemical Research Non Clinical Focus

Ligand Design and Coordination Chemistry

The thiol group (-SH) of Methyl 2-mercapto-4-methoxybenzoate makes it an excellent candidate for ligand design. Thiol-containing compounds, particularly aromatic thiols, are known to be exceptional ligands, capable of coordinating with a wide range of metals. wikipedia.org The sulfur atom acts as a soft donor, forming stable complexes with soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), palladium (Pd²⁺), silver (Ag⁺), and gold (Au⁺), as well as borderline and hard metals under certain conditions.

The structure of this compound allows for several coordination modes. It can act as a monodentate ligand through its sulfur atom. Furthermore, the proximate ester group could potentially engage in chelation, forming a stable five-membered ring with a metal center by coordinating through both the sulfur and the carbonyl oxygen. This bidentate chelation enhances the stability of the resulting metal complex compared to monodentate coordination. The electron-donating methoxy (B1213986) group at the para-position to the thiol can electronically influence the coordination properties of the sulfur atom, enhancing its electron-donating ability and modulating the stability and reactivity of the metal complexes.

Research on analogous compounds, such as 2-mercaptobenzoic acid (thiosalicylic acid) and its derivatives, provides a strong basis for these potential applications. wikipedia.orgnih.gov For instance, the covalent attachment of 2-mercaptobenzoic acid to polymer backbones like chitosan (B1678972) has been shown to produce materials with significantly enhanced mucoadhesive properties, a phenomenon attributed to the formation of disulfide bonds with cysteine-rich domains in mucin glycoproteins. nih.govresearchgate.net This demonstrates the high reactivity and binding capability of the mercaptobenzoic acid moiety, which would be retained in its methyl ester derivative. Studies on Schiff base ligands derived from substituted methoxy-phenols have also shown effective coordination with metal ions like Cu(II) and Zn(II), highlighting the role of the methoxy group in stabilizing metal complexes. nih.gov

| Ligand Type | Metal Ions | Coordination Mechanism | Research Focus |

| Thiolated Polymers | - | Covalent disulfide bond formation with cysteine-rich glycoproteins. nih.gov | Mucoadhesion, Drug Delivery. nih.govresearchgate.net |

| Schiff Base Ligands | Cu(II), Zn(II) | Coordination via imine nitrogen and phenolic oxygen. nih.gov | Synthesis of metal complexes, evaluation of biological activity. nih.gov |

| Triazole-based Ligands | Co(II), Fe(II), Mn(II) | Encapsulation of metal centers by two ligand molecules via triazole N2 units. researchgate.net | Magnetic properties of dinuclear complexes. researchgate.net |

| Thiosalicylic Acid | Various | Coordination through sulfhydryl and carboxyl groups. wikipedia.org | Precursor for dyes and pharmaceuticals, general ligand applications. wikipedia.org |

Materials Science Applications (e.g., Liquid Crystals, Polymer Synthesis)

The unique molecular structure of this compound makes it a promising candidate for the development of novel functional materials.

Liquid Crystals: Thermotropic liquid crystals are materials that exhibit a phase of matter intermediate between conventional liquid and solid crystal, and their properties are sensitive to temperature. scirp.org The formation of such mesophases is highly dependent on molecular geometry, which typically involves a rigid core and flexible terminal groups. Benzoate (B1203000) esters are a well-known class of compounds used in the synthesis of liquid crystals. academie-sciences.fr Research has shown that the presence and position of substituents like a methoxy group can have a significant effect on the liquid crystalline behavior of molecules. benthamscience.com For instance, a lateral methoxy group on certain ester molecules can influence the mesophase range and thermal stability. benthamscience.com While this compound itself has not been reported as a liquid crystal, its rigid phenyl ring, ester group, and methoxy substituent are features common to liquid crystal molecules (mesogens). Its potential to form liquid crystalline phases could be explored through derivatization, such as by extending the ester group with a long alkyl chain to enhance molecular anisotropy.

Polymer Synthesis: The thiol group and the aromatic ring offer multiple pathways for incorporating this molecule into polymers.

Thiol-Ene/Thiol-Yne Polymerization: The thiol group can readily participate in thiol-ene and thiol-yne "click" reactions. mdpi.com These reactions are highly efficient, proceed under mild conditions, and are tolerant of various functional groups, making them a powerful tool in polymer and materials science. mdpi.comrsc.org this compound could be used as a monomer or crosslinker in the synthesis of specialty polymers where its specific functionalities (ester, methoxy) can impart desired properties like refractive index or adhesiveness. researchgate.net

Functional Monomer Synthesis: The parent molecule can be chemically modified to create novel monomers for polymerization. For example, the ester group could be hydrolyzed to the carboxylic acid, which could then be converted to a more reactive acid chloride or reacted with a hydroxyl-containing monomer like hydroxyethyl (B10761427) methacrylate. Alternatively, the thiol group could be used to initiate ring-opening polymerization of certain cyclic monomers. Research on related 2-mercaptobenzothiazole (B37678) derivatives has shown their utility as functional monomers for creating advanced polymeric materials with high refractive indices. nih.gov

Post-Polymerization Modification: This molecule can be used to introduce functionality to an existing polymer. researchgate.net For example, a polymer with pendant electrophilic groups (e.g., alkyl halides) could be functionalized by nucleophilic attack from the thiol group of this compound. This would graft the methoxy- and ester-bearing aromatic ring onto the polymer backbone, modifying its chemical and physical properties.

| Polymerization Strategy | Role of Mercapto-Compound | Resulting Material/Application |

| Thiol-Ene/Thiol-Yne Chemistry | Monomer, Crosslinker, Chain Transfer Agent | Highly functionalized polymers, crosslinked networks, materials with high refractive index. mdpi.comresearchgate.net |

| Ring-Opening Polymerization | Co-monomer | Degradable polyesters with pendant functional groups. researchgate.net |

| Chain-Growth Polycondensation | Monomer | Aromatic polyamides with controlled molecular weight and low polydispersity. mdpi.com |

| Post-Polymerization Modification | Functionalizing Agent | Polymers with tailored properties by attaching specific chemical groups to a pre-formed backbone. researchgate.net |

Chemo/Biosensor Development (Focus on Chemical Sensing Mechanisms)

The functional groups of this compound make it highly suitable for the development of chemical sensors. The thiol group is particularly valuable as it can act as a robust anchoring unit to attach the molecule to the surface of plasmonic nanoparticles, such as gold (Au) or silver (Ag). This is the foundational step for creating sensors based on Surface-Enhanced Raman Spectroscopy (SERS).

The sensing mechanism would rely on the interaction of an analyte with the functionalized nanoparticle surface, leading to a detectable change in the SERS signal. 4-Mercaptobenzoic acid (MBA), a close analogue, is a widely used reporter molecule for SERS-based pH sensing. nih.govnih.gov The vibrational modes of the MBA molecule, particularly the carboxylate stretch and a ring breathing mode, are sensitive to pH changes, allowing for precise measurements within cellular environments. nih.govnih.gov

For this compound, a similar principle would apply. Upon binding to a metal nanoparticle surface via the thiol group, the molecule's distinct Raman spectrum can be greatly enhanced. If a target analyte (e.g., a metal ion, a small molecule) interacts with the aromatic ring, the ester, or the methoxy group, it would perturb the electronic structure of the molecule. This perturbation would cause a shift in the frequency or intensity of the Raman peaks, allowing for detection.

Another potential mechanism is fluorescence-based sensing. Ligands containing similar structural motifs, such as substituted phenols, can exhibit changes in fluorescence upon binding to metal ions like Zn(II) or Cd(II). nih.gov This is often due to the modulation of processes like Photoinduced Electron Transfer (PET). The this compound molecule could be designed into a system where the binding of an analyte turns fluorescence "on" or "off," providing a clear signal. For example, a sensor for Zn(II) was developed using a ligand that specifically enhances emission upon binding due to the inhibition of a PET process. nih.gov

| Sensing Mechanism | Key Functional Group | Principle | Example Application |

| Surface-Enhanced Raman Spectroscopy (SERS) | Thiol (-SH) | Anchors molecule to a plasmonic nanoparticle. Analyte interaction changes the vibrational (Raman) spectrum. nih.govnih.gov | Intracellular pH sensing using 4-mercaptobenzoic acid (MBA). nih.govnih.gov |

| Photoinduced Electron Transfer (PET) | Aromatic System/Coordinating Groups | Analyte binding inhibits or induces electron transfer, causing a change in fluorescence (turn-on/off). nih.gov | Detection of Zn(II) ions using a chelating ligand that turns "on" fluorescence. nih.gov |

| Colorimetric Displacement | Chelating Moiety | A more strongly binding analyte displaces a weakly bound metal ion from a complex, causing a color change. nih.gov | Ratiometric displacement of Cd(II) by Zn(II) in a sensor complex. nih.gov |

| Coordination-Based Sensing | Thiol, Ester, or other coordinating atoms | Direct coordination of an analyte (e.g., Cu²⁺) to the sensor molecule induces a spectral change. researchgate.net | Detection of copper ions by a Schiff's base chemosensor. researchgate.net |

Organic Synthesis Catalysis and Method Development

In the realm of organic synthesis, this compound can be viewed both as a target for synthetic method development and as a potential catalyst or reagent.

Method Development: The synthesis of substituted mercaptobenzoates is an area of active research. A patent describes a method for producing 4-mercaptobenzoates starting from 4-chlorobenzoic acid, which is converted to 4-methylthiobenzoic acid, followed by halogenation and reaction with an alcohol. google.com Another established method involves the mercaptylation of halogenated aromatic compounds using elemental sulfur in the presence of molten salts like NaOH-KOH. jst.go.jp Developing efficient and regioselective synthetic routes to ortho-mercapto benzoates like the title compound is crucial for making them available for the applications described above. Such methods must control the reactivity of the thiol group, which is prone to oxidation, while selectively performing reactions on the other parts of the molecule.

Catalysis and Reagents: Aromatic thiols and their derivatives are emerging as effective organocatalysts. For example, certain thiophenols have been used as organocatalysts in visible-light photoredox decarboxylative coupling reactions, avoiding the need for expensive metal photocatalysts. researchgate.net The thiol group can participate in radical-based reaction cycles, making it a candidate for mediating specific organic transformations.

Furthermore, the thiol group can be used as a nucleophile in various C-S bond-forming reactions. Iodine-catalyzed methods have been developed for the regioselective sulfenylation of indoles using thiols as the sulfur source. researchgate.net Copper nanoparticles supported on TiO₂ have been shown to effectively catalyze the thiol-yne click reaction, which is a powerful method for synthesizing vinyl sulfides. rsc.org this compound could serve as the thiol component in these reactions to synthesize more complex molecules containing the 2-carbomethoxy-5-methoxyphenylthio moiety. This moiety could be valuable in the synthesis of fine chemicals or as an intermediate in the construction of larger, more complex molecular architectures.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

Current synthetic preparations of Methyl 2-mercapto-4-methoxybenzoate often rely on multi-step sequences, typically involving the deprotection of a thiol-protected precursor. For instance, a common route involves the removal of a 4-methoxybenzyl protecting group from methyl-4-methoxy-2-((4-methoxybenzyl)thio)benzoate using strong acids like trifluoroacetic acid. google.comgoogleapis.com Another documented method employs a mixture of 10% hydrochloric acid in methanol (B129727) to achieve deprotection. scispace.com

While effective, these methods present opportunities for improvement. Future research will likely focus on the development of novel synthetic routes that offer greater efficiency, milder reaction conditions, and improved atom economy. Key areas of exploration include:

Catalytic Thiolation: Investigating transition-metal-catalyzed C-H or C-X (where X is a halogen or triflate) thiolation of a suitable 4-methoxybenzoate (B1229959) precursor. This could provide a more direct and atom-economical route to the target compound.

Enzymatic Synthesis: Exploring the use of engineered enzymes to catalyze the introduction of the thiol group, offering high selectivity under environmentally benign aqueous conditions.

Flow Chemistry Approaches: Adapting existing syntheses to continuous flow reactors could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing. google.com

Table 1: Comparison of Current Synthetic Methods for this compound

| Precursor | Reagents | Conditions | Reference |

| Methyl-4-methoxy-2-((4-methoxybenzyl)thio)benzoate | Trifluoroacetic acid | Reflux, 6 hours | google.comgoogleapis.com |

| Methyl 2-{[(dimethylamino)carbonothioyl]oxy}-4-methoxybenzoate | 10% HCl–MeOH | 60 °C, 24 hours | scispace.com |

Exploration of Undiscovered Reactivity

The primary reactivity of this compound exploited to date is the nucleophilicity of its thiol group. This has been effectively used in intramolecular cyclizations to form benzisothiazol-3-one scaffolds and in the synthesis of precursors for benzothieno[3,2-b]furan derivatives. scispace.comnih.gov A Korean study also investigated its use in nucleophilic substitution reactions to create various thioester derivatives. kisti.re.kr

Future research should aim to uncover and harness new reactivity patterns. Potential avenues include:

Metal-Catalyzed Cross-Coupling: Using the thiol moiety as a handle in various cross-coupling reactions (e.g., Chan-Lam, Buchwald-Hartwig) to form C-S, S-N, or S-O bonds, thereby providing rapid access to a diverse range of substituted benzoates.

Photoredox Catalysis: Investigating the behavior of the thiol group under photoredox conditions to engage in novel radical-mediated transformations, potentially leading to previously inaccessible molecular architectures.

Multicomponent Reactions: Designing one-pot, multicomponent reactions where this compound serves as a key component, allowing for the rapid assembly of complex molecules from simple starting materials.

Advanced Computational Modeling Approaches

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. While docking models have been used to study the interaction of complex derivatives with biological targets like IKKβ, the application of computational methods directly to this compound remains an area ripe for exploration. scispace.com The use of Time-Dependent Density Functional Theory (TD-DFT) has been noted in the design of related compounds, suggesting a valuable future direction.

Emerging research can leverage advanced modeling in several ways:

Reactivity Prediction: Employing Density Functional Theory (DFT) to calculate properties such as pKa, bond dissociation energies, and frontier molecular orbital energies to predict its reactivity in various chemical environments and guide the design of new reactions.

Spectroscopic Analysis: Using computational methods to simulate NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives, and to understand its electronic structure.

Mechanism Elucidation: Modeling transition states and reaction pathways for its known and proposed transformations to gain a deeper understanding of the underlying reaction mechanisms, which can inform efforts to optimize reaction conditions.

Sustainable Synthesis and Green Chemistry Applications

Future synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous waste. Current syntheses of this compound and its derivatives sometimes involve chlorinated solvents, strong acids, and stoichiometric reagents that are not environmentally ideal. nih.gov

Future research should focus on developing greener synthetic protocols:

Benign Solvents: Replacing conventional organic solvents with greener alternatives such as water, ethanol, or supercritical CO2.

Catalytic Reagents: Developing catalytic versions of reactions that currently require stoichiometric reagents (e.g., PIFA-mediated cyclization) to minimize waste. nih.gov

Renewable Feedstocks: Investigating synthetic pathways that begin from renewable bio-based starting materials rather than petroleum-derived precursors.

Atom Economy: Designing new synthetic routes with a focus on maximizing the incorporation of all starting material atoms into the final product, reducing by-product formation.

Interdisciplinary Research with Material Science and Analytical Chemistry